molecular formula C18H18O6 B12714299 Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- CAS No. 83354-85-2

Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)-

Cat. No.: B12714299
CAS No.: 83354-85-2
M. Wt: 330.3 g/mol
InChI Key: ZYNZCAFXRWYJMJ-SPUZQDLCSA-N
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Description

Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- is a glycosylated aromatic ketone with the molecular formula C₁₈H₁₈O₇. Its structure comprises a phenyl group linked via a ketone to a second phenyl ring substituted with a beta-D-xylopyranosyl moiety (a pentose sugar) through an ether bond. This compound is notable for its hybrid aromatic-carbohydrate architecture, which confers unique physicochemical properties, such as enhanced hydrophilicity compared to purely aromatic systems. Potential applications include biomaterials, drug delivery systems, or alternatives to endocrine-disrupting chemicals like bisphenol A (BPA) .

Properties

CAS No.

83354-85-2

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

phenyl-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone

InChI

InChI=1S/C18H18O6/c19-14-10-23-18(17(22)16(14)21)24-13-8-6-12(7-9-13)15(20)11-4-2-1-3-5-11/h1-9,14,16-19,21-22H,10H2/t14-,16+,17-,18+/m1/s1

InChI Key

ZYNZCAFXRWYJMJ-SPUZQDLCSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- typically involves the condensation of a phenyl methanone derivative with a beta-D-xylopyranosyl donor. This reaction is often catalyzed by acids or enzymes to facilitate the formation of the glycosidic bond . The reaction conditions usually require controlled temperatures and pH levels to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methanone, (4-Nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- (CID 3068317)

Structural and Functional Differences :

  • Molecular Formula: C₁₈H₁₇NO₈ (vs. C₁₈H₁₈O₇ for the target compound).
  • Substituent: A nitro group (-NO₂) replaces the phenyl group on one aromatic ring, introducing electron-withdrawing effects.
  • Polarity : The nitro group increases polarity and may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO).
  • Applications : Nitro groups are common in dyes and intermediates; this derivative could serve in photodynamic therapy or analytical chemistry due to its UV activity .

Data Table :

Property Target Compound Nitro Derivative (CID 3068317)
Molecular Formula C₁₈H₁₈O₇ C₁₈H₁₇NO₈
Molecular Weight (g/mol) ~346.36 ~375.36
Key Functional Groups Ketone, aryl ether, glycoside Nitro, ketone, aryl ether, glycoside
Solubility Moderate in polar solvents Higher in polar aprotic solvents
Toxicity Considerations Likely low (glycoside reduces bioavailability) Nitro group may increase toxicity

Bisphenol A (BPA) and Alternatives

Structural Contrast :

  • BPA (C₁₅H₁₆O₂) features two phenol groups connected by an isopropylidene bridge, lacking a glycoside or ketone.
  • Polarity : BPA is hydrophobic (log P ~3.4), whereas the target compound’s xylose moiety increases hydrophilicity.
  • Applications: BPA is widely used in plastics and thermal paper but is restricted due to endocrine disruption.

Data Table :

Property Target Compound BPA
Molecular Formula C₁₈H₁₈O₇ C₁₅H₁₆O₂
Molecular Weight (g/mol) ~346.36 228.29
Key Functional Groups Ketone, aryl ether, glycoside Two phenol groups, isopropylidene
Water Solubility Higher (due to xylose) Low (~300 mg/L)
Endocrine Activity Likely negligible High (estrogen mimic)

Research Findings and Implications

  • Collision Cross-Section Analysis : highlights the nitro derivative’s use in mass spectrometry studies, suggesting the target compound could be analyzed similarly for pharmacokinetic profiling .
  • Thermal Stability : The xylose moiety may improve thermal degradation resistance compared to BPA, critical for industrial applications .

Biological Activity

Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)-, also known by its CAS number 83354-85-2, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C18H17NO8
  • Molecular Weight : 357.33 g/mol
  • IUPAC Name : Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)-

Biological Activity Overview

Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- exhibits various biological activities, including antimicrobial and anticancer properties. The compound's structure allows it to interact with biological targets, influencing cellular pathways and processes.

The mechanism of action for Methanone involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It has the potential to bind to receptors, modulating their activity and affecting downstream signaling pathways.
  • Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Activity

A study investigated the antimicrobial effects of Methanone against various bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Salmonella typhimurium128

These findings suggest that Methanone could be a promising candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have shown that Methanone exhibits cytotoxic effects on cancer cell lines. For instance, research conducted on breast cancer cell lines (MCF-7) revealed that treatment with Methanone resulted in a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2565
5045

The IC50 value was calculated to be approximately 30 µM, indicating significant potential for further development in cancer therapy.

Comparative Analysis with Similar Compounds

Methanone can be compared to other phenolic compounds known for their biological activities. For instance:

CompoundBiological ActivityIC50 (µM)
Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)-Antimicrobial, Anticancer30
CurcuminAntioxidant, Anti-inflammatory25
ResveratrolAnticancer15

The data indicates that while Methanone has promising activity, other compounds may exhibit stronger effects under certain conditions.

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